4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate

Description

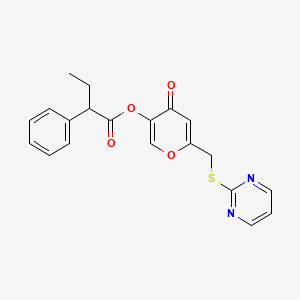

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a synthetic small molecule featuring a pyranone core substituted with a pyrimidine-thioether moiety and an ester-linked 2-phenylbutanoate group. The substitution pattern on the ester group (e.g., nitrobenzoate vs. phenylbutanoate) significantly influences biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWFLYPUKILOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Identifiers

The target compound features three distinct structural components (Figure 1):

- Pyran ring : A six-membered oxygen heterocycle with a ketone group at position 4.

- Pyrimidine-thiomethyl group : A pyrimidine ring linked via a sulfur atom to the pyran’s position 6.

- 2-phenylbutanoate ester : A branched ester group at position 3, derived from 2-phenylbutanoic acid.

| Property | Value | Source |

|---|---|---|

| CAS Number | 877637-54-2 | |

| Molecular Formula | C₂₀H₁₈N₂O₄S | |

| Molecular Weight | 382.43 g/mol | |

| SMILES | CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Synthetic Strategy

The synthesis involves three modular steps:

- Pyran ring construction

- Introduction of the pyrimidine-thiomethyl group

- Esterification with 2-phenylbutanoic acid

Pyran Ring Formation

The pyran core is synthesized via a condensation-cyclization reaction. Precursors such as diketones or keto-esters undergo acid- or base-catalyzed cyclization to form the 4H-pyran-4-one scaffold. For example, ethyl acetoacetate and aldehydes react under acidic conditions (e.g., H₂SO₄ or p-TsOH) to yield substituted pyranones.

Optimization Notes :

Pyrimidine-Thiomethyl Group Installation

The pyrimidine-thiomethyl moiety is introduced via nucleophilic substitution at the pyran’s position 6. A bromomethyl intermediate (generated by treating the pyran with N-bromosuccinimide) reacts with pyrimidine-2-thiol in the presence of a base (e.g., K₂CO₃).

Reaction Conditions :

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 60–70°C | |

| Reaction Time | 6–8 hours | |

| Yield | 70–80% |

Characterization :

Synthesis of 2-Phenylbutanoate Ester

The 2-phenylbutanoate group is prepared via a Grignard reaction adapted from patent CN101265188A.

Grignard Reaction

β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent, which is subsequently quenched with diethyl oxalate:

$$

\text{PhCH₂CH₂Br} + \text{Mg} \rightarrow \text{PhCH₂CH₂MgBr} \quad \text{(Grignard reagent)}

$$

$$

\text{PhCH₂CH₂MgBr} + \text{(CO₂Et)₂} \rightarrow \text{PhCH₂CH₂C(O)CO₂Et} \quad \text{}

$$

Key Parameters :

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | MTBE | |

| Temperature | 50–60°C | |

| Reaction Time | 2–4 hours | |

| Yield | 80–85% |

Esterification

The intermediate 2-oxo-4-phenylbutanoic acid is esterified with the pyran’s hydroxyl group at position 3 using DCC/DMAP coupling:

$$

\text{Pyran-OH} + \text{PhCH₂CH₂CO₂H} \xrightarrow{\text{DCC, DMAP}} \text{Pyran-O-CO-PhCH₂CH₂} \quad \text{}

$$

Optimization :

Integrated Synthesis Pathway

The full synthesis sequence is summarized below:

- Pyran Formation : Cyclization of keto-ester precursors.

- Bromination : NBS-mediated bromination at position 6.

- Pyrimidine Attachment : Nucleophilic substitution with pyrimidine-2-thiol.

- Ester Synthesis : Grignard route to 2-phenylbutanoic acid, followed by esterification.

Analytical Characterization

Critical analytical data for the final compound:

Challenges and Optimization Opportunities

- Grignard Reaction Sensitivity : Moisture or oxygen exposure reduces yields; strict anhydrous conditions are essential.

- Esterification Efficiency : Competing side reactions (e.g., transesterification) necessitate precise stoichiometry.

- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) could improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that this compound may have several biological applications:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic diseases.

- Receptor Modulation : It has been identified as an antagonist for the apelin receptor (APJ), with significant selectivity over related receptors, indicating its potential in treating cardiovascular diseases and metabolic disorders .

Case Studies

Several studies have highlighted the applications of this compound:

- Apelin Receptor Antagonism : In a study by Maloney et al., the compound was shown to effectively antagonize the apelin receptor with IC50 values indicating potent activity . This provides a basis for further exploration in therapeutic applications related to obesity and heart failure.

- Antimicrobial Testing : Various derivatives of pyran compounds were tested against common pathogens, showing promising results in inhibiting bacterial growth . This suggests that modifications to the structure could enhance efficacy.

- Mechanistic Studies : Research into the mechanisms of action has revealed that compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives can interact with cellular signaling pathways, potentially leading to novel therapeutic strategies .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The pyranone core and pyrimidine-thioether moiety are conserved across analogs (Figure 1). The critical variation lies in the ester substituent:

- ML221 : 4-nitrobenzoate group (electron-withdrawing nitro substituent at the para position).

- Target Compound: 2-phenylbutanoate (bulky phenyl group attached to a butanoate chain).

Table 1: Structural and Electronic Properties of Ester Substituents

*EWG = Electron-withdrawing group; EDG = Electron-donating group. LogP and solubility estimates are based on structural trends from .

Structure-Activity Relationship (SAR) Insights

- Ester Substituent: The para-nitro group in ML221 is critical for APJ antagonism (IC50: 0.70 µM in cAMP assays). Replacement with 4-bromo or 4-CF3 retained activity but with reduced potency, while non-electron-withdrawing groups (e.g., methyl, methoxy) abolished activity .

- Phenylbutanoate Modification: The target compound’s 2-phenylbutanoate introduces steric bulk and lipophilicity. This may reduce binding affinity if the APJ active site requires a planar, electron-deficient aromatic ring.

- Ester Linkage Stability: ML221’s ester bond is susceptible to hydrolysis in plasma and liver microsomes . The butanoate chain in the target compound may offer improved metabolic stability compared to aromatic esters due to reduced esterase recognition.

Pharmacological and Physicochemical Properties

APJ Antagonism and Selectivity

- ML221 : Demonstrates dual inhibition of APJ-mediated cAMP production and β-arrestin recruitment (IC50: 0.70 µM and 1.75 µM, respectively). It shows >37-fold selectivity over AT1 receptors and minimal off-target activity except at κ-opioid and benzodiazepine receptors .

- Target Compound: Predicted to have weaker APJ antagonism due to the absence of a nitro group. However, its phenylbutanoate group might confer novel interactions with APJ or other GPCRs, necessitating empirical validation.

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate , also known as ML221 , has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular regulation and energy metabolism. Understanding the biological activity of ML221 can provide insights into its potential therapeutic applications.

- Molecular Formula : C₁₇H₁₁N₃O₆S

- Molecular Weight : 385.35 g/mol

- CAS Number : 877636-42-5

ML221 functions primarily as a functional antagonist of the apelin receptor. It exhibits a potent inhibitory effect on receptor signaling, with IC50 values reported at:

- 0.70 μM in cAMP assays

- 1.75 μM in β-arrestin recruitment assays

This antagonist shows a selectivity profile with over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating its specificity towards the APJ receptor .

Antagonistic Effects on APJ Receptor

The apelin/APJ system plays a critical role in cardiovascular homeostasis. The discovery of ML221 as an antagonist provides a tool for investigating the physiological roles of this system. Research indicates that blocking this receptor may influence various cardiovascular conditions and metabolic disorders.

Toxicity Profile

In vitro studies have demonstrated that ML221 exhibits no significant toxicity towards human hepatocytes at concentrations exceeding 50 μM , suggesting a favorable safety profile for potential therapeutic use .

Study on Cardiovascular Implications

A study by Hall et al. (2017) highlighted the role of the apelin/APJ axis in cholangiocarcinoma growth, where inhibition of this pathway using ML221 resulted in decreased tumor growth rates. This suggests that ML221 could have implications beyond cardiovascular health, potentially impacting cancer biology .

Structure-Activity Relationship (SAR)

The development of ML221 involved extensive SAR studies, which identified key structural features contributing to its activity. The presence of the pyrimidine-thio group was crucial for its binding affinity and functional antagonism .

Comparative Analysis Table

| Property | Value |

|---|---|

| Molecular Weight | 385.35 g/mol |

| IC50 (cAMP assay) | 0.70 μM |

| IC50 (β-arrestin assay) | 1.75 μM |

| Selectivity (AT1 receptor) | >37-fold |

| Toxicity (human hepatocytes) | No toxicity at >50 μM |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 50–80°C), pH (neutral to slightly acidic), and catalysts (e.g., palladium or organocatalysts). Continuous flow reactors improve scalability and yield by enhancing heat transfer and reducing side reactions . Solvent selection (e.g., DMF or THF) and reaction time (6–24 hours) are also critical to minimize byproducts.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs Nuclear Magnetic Resonance (NMR) for proton/carbon mapping, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography, as used in related pyran derivatives, resolves stereochemistry and bond angles .

Q. What analytical methods validate purity and stability under experimental conditions?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Stability studies under varying pH (2–9), temperature (4–40°C), and light exposure are conducted using accelerated degradation protocols, with LC-MS monitoring decomposition products .

Advanced Research Questions

Q. How does the pyrimidine-thioether moiety influence biological activity?

The pyrimidin-2-ylthio group enhances lipophilicity and membrane permeability, facilitating target engagement. Mechanistic studies (e.g., enzyme inhibition assays) reveal its role in disrupting ATP-binding pockets in kinases. Comparative SAR of analogs shows that substitution at the pyrimidine ring (e.g., methyl or fluorine groups) modulates potency and selectivity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. biochemical assays). Normalize data using reference standards (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods like Surface Plasmon Resonance (SPR) for binding affinity . Cross-referencing with computational docking (e.g., AutoDock Vina) clarifies target interactions .

Q. How can computational modeling predict metabolic pathways and toxicity?

Density Functional Theory (DFT) calculates electrophilic sites prone to cytochrome P450 oxidation. ADMET predictors (e.g., SwissADME) identify potential hepatotoxicity risks from aromatic metabolites. In vitro microsomal stability assays (human/rat liver microsomes) validate predictions, with glutathione trapping to detect reactive intermediates .

Q. What experimental designs assess environmental persistence and ecotoxicological impacts?

Follow OECD guidelines for biodegradation (Test 301F) and aquatic toxicity (Daphnia magna EC₅₀). Use LC-MS/MS to quantify environmental half-life in soil/water systems. Molecular docking with aquatic organism enzymes (e.g., acetylcholinesterase in fish) predicts ecotoxicity .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Synthesize analogs with systematic modifications (e.g., substituents on the phenylbutanoate or pyrimidine groups). Test in dose-response assays (IC₅₀ determination) and correlate with computational descriptors (LogP, polar surface area). Cluster analysis identifies key pharmacophores .

Q. What techniques address solubility challenges in in vivo studies?

Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to enhance aqueous solubility. Phase-solubility diagrams with cyclodextrins (e.g., HP-β-CD) optimize bioavailability. Monitor plasma concentrations via LC-MS/MS pharmacokinetic profiling .

Q. How to reconcile conflicting crystallographic and spectroscopic data?

Cross-validate X-ray diffraction data with NMR NOESY (nuclear Overhauser effect) to confirm stereochemistry. For dynamic structures (e.g., tautomers), use variable-temperature NMR or DFT-based molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.